4-(Heptafluoropropylthio)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F7NS/c10-7(11,8(12,13)14)9(15,16)18-6-3-1-5(17)2-4-6/h1-4H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHWKSKVSOZEHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366012 | |
| Record name | 4-(Heptafluoropropylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172961-00-1 | |
| Record name | 4-(Heptafluoropropylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Heptafluoropropylthio Aniline
Established Synthetic Routes to Anilines with Perfluorinated Substituents
Traditional methods for synthesizing fluorinated anilines often rely on a series of well-understood, sequential reactions. These routes typically involve either forming the carbon-sulfur bond first, followed by the introduction of the amino group, or functionalizing a pre-existing aniline (B41778) derivative.
A primary strategy for creating aryl perfluoroalkyl thioethers involves the formation of a C-S bond. This can be achieved by reacting a suitable sulfur-based nucleophile with an aromatic electrophile. For instance, the reaction of a perfluoroalkylthiol or its corresponding thiolate with an activated aryl halide is a common approach.
Another established method is the reaction of an aniline derivative with a perfluoroalkyl bromide in the presence of a reducing agent like sodium dithionite (B78146). A patent describes the perfluoroalkylation of aniline with perfluoroalkyl bromides using zinc and sulfur dioxide in a polar aprotic solvent. google.com More specifically, the preparation of substituted 4-(heptafluoro-2-propyl)anilines has been demonstrated by reacting 2-bromoheptafluoropropane (B1586825) with anilines in the presence of sodium dithionite. google.com For example, reacting 2-trifluoromethylaniline with 2-bromoheptafluoropropane and sodium dithionite in acetonitrile (B52724) yields 4-(heptafluoro-2-propyl)-2-trifluoromethylaniline. google.comgoogle.com
Table 1: C-S Bond Formation via Perfluoroalkylation
| Aniline Precursor | Perfluoroalkyl Source | Reagents | Solvent | Product | Reference |
|---|---|---|---|---|---|
| 2-Trifluoromethylaniline | 2-Bromoheptafluoropropane | Sodium dithionite, Sulfuric acid | Acetonitrile | 4-(Heptafluoro-2-propyl)-2-trifluoromethylaniline | google.comgoogle.com |
| Aniline | Perfluoroalkyl bromide | Zinc, Sulfur dioxide | DMF (polar aprotic) | 4-(Perfluoroalkyl)aniline | google.com |
An alternative synthetic pathway involves introducing the amino group onto an aromatic ring that already contains the desired perfluoroalkylthio substituent. A common and reliable method for this transformation is the reduction of a nitro group.
This two-step approach begins with the synthesis of a nitroaromatic precursor, such as 1-(heptafluoropropylthio)-4-nitrobenzene. This intermediate is then subjected to reduction to convert the nitro group (-NO₂) into an amino group (-NH₂), yielding the target 4-(heptafluoropropylthio)aniline. A variety of reducing agents can be employed for this step, including common metal-acid systems (e.g., tin or iron in hydrochloric acid) or catalytic hydrogenation. This method is advantageous because the reduction of nitroarenes is typically a high-yielding and well-characterized reaction.
Synthesizing fluorinated thioether anilines can also begin with a pre-existing aniline molecule. This strategy involves first halogenating the aniline ring, typically at the para-position, to create a reactive site for subsequent C-S bond formation.
Classical electrophilic halogenation methods can be problematic with highly reactive substrates like anilines, often leading to poor regioselectivity. nih.gov However, specialized techniques can achieve selective halogenation. For example, treating N,N-dialkylaniline N-oxides with thionyl bromide or thionyl chloride allows for selective para-bromination or ortho-chlorination, respectively. nih.gov Once the halogenated aniline is obtained (e.g., 4-bromoaniline (B143363) or 4-iodoaniline), it can serve as a substrate for cross-coupling reactions with a heptafluoropropylthiolate source to form the desired thioether linkage. This approach leverages the utility of aryl halides as key building blocks in cross-coupling chemistry. nih.gov
Novel and Green Synthetic Approaches for Fluorinated Thioether Anilines
Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods for constructing complex molecules. eurekalert.orgosaka-u.ac.jp This includes the synthesis of fluorinated thioether anilines, where transition metal catalysis and selective functionalization techniques play a crucial role. nih.govdoaj.org
Transition metal catalysis has become a powerful tool for forming carbon-sulfur bonds, offering milder reaction conditions and broader substrate scope compared to traditional methods. nih.govnih.gov Palladium and copper are the most commonly used metals for this purpose due to their high efficiency. nih.gov These catalytic systems can facilitate the cross-coupling of thiols with aryl halides or pseudohalides. nih.gov
For instance, copper-catalyzed Ullmann-type reactions are frequently used to couple thiols with aryl iodides. A reported method for para-selective C-H thioetherification involves regioselective bromination of anilines followed by a copper/oxalic diamide-catalyzed C-S cross-coupling reaction, which tolerates functional groups like fluoro and trifluoromethyl. researchgate.net Palladium-phosphine systems have also been extensively developed for C–S coupling, enabling the reaction of a wide range of substrates. nih.gov These catalytic methods represent a significant improvement, allowing for the synthesis of aryl thioethers from readily available starting materials under more controlled conditions. nih.govacsgcipr.org
Table 2: Examples of Transition Metal-Catalyzed C-S Coupling
| Catalyst System | Coupling Partners | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Copper/Oxalic Diamide | Aniline derivative, Thiol | C-H Thioetherification | High para-selectivity after initial bromination. Tolerates various functional groups. | researchgate.net |
| Palladium/Phosphine Ligands | Aryl Halide/Triflate, Thiol | Cross-Coupling | Broad substrate scope and high efficiency. | nih.gov |
| Nickel | Thioesters, Aryl Carboxylic Acids | Decarbonylative Thioetherification | Forms Ar-SRF motifs by exploiting fluoroalkyl carboxylic acids. | nih.gov |
Achieving high regioselectivity is a key challenge in the synthesis of substituted anilines. Modern synthetic methods increasingly employ direct C-H functionalization, which avoids the need for pre-functionalized starting materials like aryl halides. nih.gov These techniques often use a directing group to guide the reaction to a specific position on the aromatic ring.
While direct C-H perfluoroalkylthiolation of anilines is an emerging area, related C-H functionalizations have been well-documented. For example, ruthenium catalysts have been used for the ortho-selective C-H perfluoroalkylation of anilines without the need for protecting groups. researchgate.net Similarly, visible-light-induced photoredox catalysis has enabled the difluoroalkylation of anilines. acs.orgnih.gov These advanced methods offer new retrosynthetic pathways and provide access to complex fluorinated molecules with high precision. nih.gov The development of photocatalytic techniques, in particular, demonstrates the versatility and expansion of methodologies applicable to aminoaromatic substrates. researchgate.net
Optimization of Reaction Conditions and Yields in this compound Synthesis
The yield of this compound is highly dependent on the careful optimization of several reaction parameters, including the choice of reactants, solvent, temperature, reaction time, and catalyst. While specific optimization studies for this compound are not extensively detailed in publicly available literature, data from the synthesis of the closely related 4-(heptafluoro-2-propyl)anilines provides valuable insights into the factors that can be manipulated to enhance reaction efficiency and product yield. google.comgoogle.com
Key parameters that are typically optimized include:
Solvent: The solvent system plays a crucial role in solubilizing the reactants and facilitating the reaction. Polar aprotic solvents like acetonitrile are commonly employed. google.comgoogle.com
Temperature: The reaction temperature directly impacts the rate of reaction. An optimal temperature must be identified to ensure a reasonable reaction time without promoting side reactions or decomposition of the product. For example, syntheses of analogous compounds have been reported at temperatures in the range of 65-67 °C. google.comgoogle.com
Catalyst: The use of a catalyst can significantly improve the reaction rate and yield. The selection of an appropriate catalyst is a key aspect of optimization.
Detailed research findings from the synthesis of analogous compounds highlight the impact of these parameters on the final yield. For instance, the reaction of 2-methylaniline with heptafluoro-2-bromopropane in acetonitrile at 67°C for 15 hours resulted in a 52% yield of the corresponding 4-(heptafluoro-2-propyl)-2-methylaniline. google.com In another example, the reaction of 2-trifluoromethylaniline under slightly different conditions (65°C for 4.5 hours) yielded 78% of 4-(heptafluoro-2-propyl)-2-trifluoromethylaniline, demonstrating how changes in the substrate and reaction time can significantly affect the outcome. google.com
The following interactive table summarizes the reaction conditions and yields for the synthesis of structurally similar 4-(heptafluoro-2-propyl)aniline derivatives, illustrating the impact of different starting materials and reaction parameters.
| Starting Aniline | Heptafluoropropyl Source | Solvent | Reducing Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Methylaniline | 2-Bromoheptafluoropropane | Acetonitrile | Sodium Dithionite | NaHSO₄ | 67 | 15 | 52 | google.comgoogle.com |
| 2-Trifluoromethylaniline | 2-Bromoheptafluoropropane | Acetonitrile | Sodium Dithionite | Sulfuric Acid | 65 | 4.5 | 78 | google.com |
This data underscores the importance of a systematic approach to optimizing reaction conditions to achieve the desired product in high yield. Further research would be beneficial to establish the optimal conditions specifically for the synthesis of this compound.
Reactivity and Mechanistic Investigations of 4 Heptafluoropropylthio Aniline
Nucleophilic Reactivity of the Aniline (B41778) Moiety
The aniline moiety, characterized by an amino group (-NH₂) attached to a benzene (B151609) ring, is a cornerstone in organic synthesis due to its versatile reactivity. byjus.com The nitrogen atom's lone pair of electrons imparts nucleophilic character, making it reactive towards electrophiles. However, this nucleophilicity can be significantly modulated by the presence of other substituents on the aromatic ring.
The heptafluoropropylthio group (-S(CF₂)₂CF₃) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property has a profound impact on the nucleophilicity of the aniline nitrogen in 4-(heptafluoropropylthio)aniline. The electron density on the nitrogen atom is significantly reduced as it is pulled towards the aromatic ring and further delocalized by the electron-withdrawing substituent.
This decrease in electron density makes the lone pair on the nitrogen less available for donation to an electrophile, thereby decreasing the amine's nucleophilicity. Consequently, this compound is expected to be a weaker nucleophile compared to unsubstituted aniline. This effect is analogous to the decreased basicity observed in aromatic amines compared to aliphatic amines, where the lone pair on the nitrogen in aromatic amines is delocalized into the benzene ring. chemistrysteps.com
The nucleophilicity of amines is a critical factor in many chemical reactions. Studies on various substituted anilines have provided a framework for understanding how electronic effects influence reactivity. For instance, electron-donating groups enhance the nucleophilicity of the amine, while electron-withdrawing groups diminish it. bohrium.com
Interactive Table: Predicted Relative Nucleophilicity of Substituted Anilines
| Compound | Substituent | Electronic Effect | Predicted Relative Nucleophilicity |
| Aniline | -H | Neutral | Baseline |
| p-Toluidine | -CH₃ | Electron-donating | Higher than aniline |
| p-Anisidine | -OCH₃ | Electron-donating | Higher than aniline |
| 4-Nitroaniline | -NO₂ | Electron-withdrawing | Lower than aniline |
| This compound | -S(CF₂)₂CF₃ | Strongly electron-withdrawing | Significantly lower than aniline |
This table is based on established principles of electronic effects on amine nucleophilicity. Specific experimental values would be required for a quantitative comparison.
Nucleophilic aromatic substitution (SNAr) is a key reaction class where a nucleophile replaces a leaving group on an aromatic ring. nih.gov The mechanism typically involves a two-step addition-elimination process. pressbooks.pub The rate of SNAr reactions is highly dependent on the nature of the substituents on the aromatic ring. Electron-withdrawing groups, particularly those positioned ortho and para to the leaving group, are crucial for stabilizing the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the reaction. youtube.com
Aniline and its derivatives can act as nucleophiles in SNAr reactions. For example, aniline reacts with 4-chloroquinazoline (B184009) in a process that is influenced by the reaction medium. nih.gov The reaction of substituted phenyl 2,4,6-trinitrophenyl ethers with aniline has also been studied, revealing mechanistic details about the role of base catalysis. rsc.org
Given the reduced nucleophilicity of this compound due to the potent electron-withdrawing nature of the heptafluoropropylthio group, its reactivity in SNAr reactions as a nucleophile would be expected to be significantly lower than that of aniline. However, the heptafluoropropylthio group itself, when present on an aromatic ring bearing a leaving group, would strongly activate the ring towards attack by other nucleophiles.
Electrophilic Aromatic Substitution Patterns of this compound
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com The regioselectivity of this reaction is dictated by the electronic properties of the substituents already present on the ring.
In this compound, two substituents are present on the benzene ring: the amino group (-NH₂) and the heptafluoropropylthio group (-S(CF₂)₂CF₃).
Amino Group (-NH₂): The amino group is a powerful activating group and an ortho-, para-director. libretexts.org Its lone pair of electrons can be donated to the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. youtube.com
Heptafluoropropylthio Group (-S(CF₂)₂CF₃): This group is strongly deactivating due to its significant electron-withdrawing inductive effect. While sulfur-containing groups can sometimes donate a lone pair via resonance, the presence of the highly electronegative fluorine atoms in the heptafluoropropyl chain makes the sulfur atom electron-deficient, thus favoring an inductive electron-withdrawing effect. Deactivating groups generally direct incoming electrophiles to the meta position. youtube.comlibretexts.org
The directing effects of these two groups are in opposition. The activating ortho-, para-directing amino group will have a dominant influence over the deactivating meta-directing heptafluoropropylthio group. Therefore, electrophilic substitution on this compound is expected to occur at the positions ortho to the strongly activating amino group (positions 2 and 6).
Interactive Table: Directing Effects of Substituents in this compound
| Substituent | Position | Electronic Effect | Directing Influence |
| -NH₂ | 1 | Activating, Resonance Donating | Ortho, Para |
| -S(CF₂)₂CF₃ | 4 | Deactivating, Inductive Withdrawing | Meta |
The outcome of an electrophilic substitution reaction on a disubstituted benzene ring is determined by the combined electronic effects of the existing substituents. In cases of conflicting directing effects, the more strongly activating group typically controls the regioselectivity.
Redox Chemistry of Fluorinated Thioether Anilines
The redox chemistry of aniline and its derivatives is a rich field of study, with oxidation leading to a variety of products depending on the reaction conditions and the nature of the substituents. openaccessjournals.com The presence of both a thioether and an aniline moiety in this compound introduces multiple sites for potential redox reactions.
The oxidation of anilines can proceed through various mechanisms, often involving the formation of radical cations or dimeric species. mdpi.comacs.org The products can range from nitrobenzenes and azoxybenzenes to polymeric materials. openaccessjournals.comacs.org The choice of oxidant and reaction conditions plays a critical role in determining the final product. For example, the oxidation of aniline with potassium permanganate (B83412) in an acidic medium can yield nitrobenzene. openaccessjournals.com
The electrochemical oxidation of aniline derivatives has also been extensively studied, providing insights into the mechanistic pathways. mdpi.comdeakin.edu.au The initial step is typically a one-electron oxidation to form a radical cation.
For fluorinated thioether anilines, the thioether linkage is also susceptible to oxidation. Thioethers can be oxidized to sulfoxides and then to sulfones. Oxidative desulfurization-fluorination protocols have been developed for the synthesis of fluorinated organic compounds. nih.gov
In the case of this compound, oxidation could potentially occur at either the nitrogen of the aniline or the sulfur of the thioether. The strong electron-withdrawing heptafluoropropyl group would make the sulfur atom more electron-deficient and thus more resistant to oxidation compared to a simple alkyl thioether. Conversely, the aniline moiety remains a site susceptible to oxidation. The interplay between these two functional groups under oxidative conditions presents an interesting area for mechanistic investigation.
Interactive Table: Potential Oxidation Products of this compound
| Oxidant/Conditions | Potential Product(s) |
| Mild Oxidant | 4-(Heptafluoropropylsulfinyl)aniline (Sulfoxide) |
| Strong Oxidant | 4-(Heptafluoropropylsulfonyl)aniline (Sulfone), Nitro derivatives |
| Electrochemical Oxidation | Polymeric materials, Dimeric species |
This table represents plausible oxidation products based on the general reactivity of anilines and thioethers. The actual product distribution would depend on specific experimental conditions.
Reaction Kinetics and Thermodynamics in Transformations Involving this compound
No specific studies providing experimental or theoretical data on the reaction kinetics and thermodynamics of transformations involving this compound could be identified. Consequently, no data tables or detailed research findings can be presented.
Advanced Spectroscopic and Structural Elucidation of 4 Heptafluoropropylthio Aniline
Nuclear Magnetic Resonance Spectroscopy (NMR) Characterization
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H), carbons (¹³C), and fluorine (¹⁹F), which are all present in 4-(Heptafluoropropylthio)aniline.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis
The ¹H NMR spectrum of this compound reveals signals corresponding to the aromatic protons and the amine (NH₂) protons. The aromatic protons typically appear as a set of multiplets in the downfield region of the spectrum, characteristic of a 1,4-disubstituted benzene (B151609) ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-donating nature of the amino group and the electronic effects of the heptafluoropropylthio substituent. The protons of the NH₂ group are often observed as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.
In the ¹³C NMR spectrum, distinct signals are observed for each carbon atom in the molecule. The carbon atoms of the benzene ring show resonances in the aromatic region. The carbon atom bonded to the nitrogen (C-NH₂) and the carbon atom bonded to the sulfur (C-S) are particularly diagnostic. Their chemical shifts provide valuable information about the electronic impact of the substituents on the aromatic ring. The carbons within the heptafluoropropyl group are also observable and are significantly influenced by the attached fluorine atoms, often showing complex splitting patterns due to carbon-fluorine coupling.
| ¹H NMR Data | ¹³C NMR Data |
| Chemical Shift (ppm) | Assignment |
| Data not available in searched sources | Aromatic CH |
| Data not available in searched sources | Aromatic CH |
| Data not available in searched sources | NH₂ |
Fluorine-19 (¹⁹F) NMR Spectroscopic Investigations
Given the presence of the heptafluoropropyl group (-CF₂CF₂CF₃), ¹⁹F NMR spectroscopy is an indispensable tool for characterizing this compound. This technique is highly sensitive and provides unambiguous signals for the different fluorine environments. The spectrum is expected to show three distinct signals corresponding to the -CF₃, the central -CF₂-, and the -CF₂- group attached to the sulfur atom. The chemical shifts, integration, and coupling patterns (J-coupling) between these non-equivalent fluorine nuclei confirm the structure of the perfluorinated chain and its connectivity to the thioaniline moiety.
| ¹⁹F NMR Data |
| Chemical Shift (ppm) |
| Data not available in searched sources |
| Data not available in searched sources |
| Data not available in searched sources |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment
To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, which is crucial for assigning the adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment would link the aromatic proton signals to their corresponding carbon signals, confirming their assignments.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of its functional groups.
N-H Vibrations : The IR spectrum of this compound is expected to show characteristic symmetric and asymmetric stretching vibrations for the primary amine (NH₂) group, typically in the region of 3300-3500 cm⁻¹. N-H bending vibrations are also expected around 1600 cm⁻¹.
Aromatic C-H and C=C Vibrations : Aromatic C-H stretching bands usually appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring are observed in the 1450-1600 cm⁻¹ region.
C-F Vibrations : The most intense bands in the IR spectrum are often the C-F stretching vibrations from the heptafluoropropyl group, which are typically found in the 1100-1350 cm⁻¹ region.
C-S Vibrations : The C-S stretching vibration is generally weak and appears in the 600-800 cm⁻¹ range.
| Vibrational Spectroscopy Data (IR) |
| Wavenumber (cm⁻¹) |
| Data not available in searched sources |
| Data not available in searched sources |
| Data not available in searched sources |
| Data not available in searched sources |
| Data not available in searched sources |
| Data not available in searched sources |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₆F₇NS), the exact mass can be calculated and compared with the measured mass of the molecular ion peak ([M]⁺) in a high-resolution mass spectrum. The fragmentation pattern upon ionization can provide evidence for the structure. Common fragmentation pathways would likely involve the loss of the heptafluoropropyl radical or parts of it, and fragmentation of the aniline (B41778) ring.
| Mass Spectrometry Data |
| m/z Value |
| Data not available in searched sources |
| Data not available in searched sources |
X-ray Diffraction Studies for Solid-State Structural Determination
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide accurate measurements of bond lengths, bond angles, and torsion angles. It would reveal the conformation of the heptafluoropropylthio chain and its orientation relative to the aniline ring. Furthermore, the analysis of the crystal packing can identify intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the solid-state architecture.
| X-ray Diffraction Data |
| Parameter |
| Crystal System |
| Space Group |
| Bond Lengths (e.g., C-S, S-C(F₂), C-N) |
| Bond Angles (e.g., C-S-C(F₂), C-C-N) |
| Torsion Angles |
Lack of Publicly Available Spectroscopic Data for this compound Hinders Detailed Analysis
Despite a comprehensive search of scientific literature and chemical databases, specific experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for the compound this compound, including details on its electronic transitions and conjugation studies, remains elusive. While general principles of UV-Vis spectroscopy on aniline and its derivatives are well-established, the absence of published research that has synthesized and characterized this particular molecule prevents a detailed and accurate analysis as requested.
UV-Vis spectroscopy is a powerful technique for investigating the electronic structure of molecules. For aromatic compounds like aniline derivatives, the absorption of UV-Vis light typically involves π→π* and n→π* electronic transitions. The π→π* transitions, usually of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring. The n→π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen atom of the amino group) to an antibonding π* orbital.
The substitution on the aniline ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The introduction of a heptafluoropropylthio group (-SCF2CF2CF3) at the para position is expected to have a considerable impact on the electronic properties of the aniline chromophore. The sulfur atom can act as an auxochrome, potentially leading to a red shift (bathochromic shift) of the absorption bands due to the extension of the conjugated system through its lone pair of electrons. However, the strong electron-withdrawing nature of the heptafluoropropyl group would counteract this effect by pulling electron density away from the ring, which could result in a blue shift (hypsochromic shift). The interplay of these opposing electronic effects makes it impossible to predict the exact UV-Vis spectral properties of this compound without experimental data.
A thorough search for the synthesis and spectroscopic characterization of this compound in scholarly articles, patents, and chemical supplier databases did not yield any specific data on its UV-Vis absorption maxima or molar absorptivity values. While there are reports on the synthesis of related compounds, such as other fluorinated aniline derivatives, this information is not directly transferable to the target molecule.
Consequently, the generation of a detailed and scientifically accurate article section on the "Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies" of this compound, complete with data tables as per the user's request, cannot be fulfilled at this time due to the lack of available primary scientific data. Any attempt to provide such information would be speculative and would not meet the required standards of accuracy and evidence-based reporting. Further empirical research involving the synthesis and spectroscopic analysis of this compound is necessary to elucidate its specific electronic properties.
Computational and Theoretical Investigations of 4 Heptafluoropropylthio Aniline
Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) stands out as one of the most powerful and widely used quantum chemical methods for studying polyatomic systems. nih.govresearchgate.net Its popularity stems from a favorable balance between computational accuracy and efficiency. DFT calculations focus on the electron density as the fundamental property to determine the ground-state energy and other molecular attributes. Functionals, such as the widely applied B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are used to approximate the exchange-correlation energy, which accounts for the complex electron-electron interactions. researchgate.netderpharmachemica.com DFT is exceptionally well-suited for investigating the structural and electronic properties of aniline (B41778) derivatives. epa.govresearchgate.net
A fundamental step in any computational study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-(heptafluoropropylthio)aniline, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
In aniline and its derivatives, a key structural feature is the degree of pyramidalization of the amino group (-NH2). researchgate.net The nitrogen atom can be slightly out of the plane of the benzene (B151609) ring. The geometry of the heptafluoropropylthio side chain, including the rotational conformation around the C-S and C-C bonds, would also be determined. DFT calculations, often using a basis set like 6-31G**, provide detailed insight into these structural parameters. researchgate.net
Table 1: Illustrative Optimized Geometric Parameters for Aniline Derivatives (DFT/B3LYP) Note: This table presents typical values for aniline-like structures to illustrate the output of a geometry optimization. Actual values for this compound would require a specific calculation.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C-N | ~1.40 Å |
| Bond Length | N-H | ~1.01 Å |
| Bond Length | C-S | ~1.78 Å |
| Bond Length | C-F | ~1.35 Å |
| Bond Angle | C-N-H | ~113° |
| Bond Angle | H-N-H | ~111° |
| Dihedral Angle | C-C-N-H | ~150-180° |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. youtube.comyoutube.comlibretexts.org It focuses on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : This is the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons, making it a measure of nucleophilicity. ucsb.edu Regions of the molecule where the HOMO is localized are the most likely sites for electrophilic attack. ucsb.edu
LUMO : This is the innermost orbital that is empty of electrons. Its energy level reflects the molecule's ability to accept electrons, indicating its electrophilicity. youtube.com Sites where the LUMO is localized are susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of a molecule's kinetic stability and chemical reactivity. kashanu.ac.irresearchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-donating amino group would raise the HOMO energy, while the electron-withdrawing heptafluoropropylthio group would lower the LUMO energy, likely resulting in a relatively small energy gap, suggesting a reactive molecule. thaiscience.info
Table 2: Illustrative Frontier Orbital Energies for Substituted Anilines (eV) Note: These values are examples from studies on different aniline derivatives to demonstrate the concepts.
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| p-Aminoaniline thaiscience.info | -4.9973 | -0.3954 | 4.6019 |
| p-Nitroaniline thaiscience.info | -6.8931 | -3.0024 | 3.8907 |
| Aniline (adsorbed on ZnO-ZnS) kashanu.ac.ir | - | - | 2.74 |
A Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with colors indicating different values of the electrostatic potential.
Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are attractive to electrophiles and are associated with nucleophilic reactivity. researchgate.netresearchgate.net
Blue Regions : Indicate areas of positive electrostatic potential, which are electron-poor. These sites are susceptible to nucleophilic attack. researchgate.netresearchgate.net
Green Regions : Represent areas of neutral or near-zero potential.
For this compound, an MEP analysis would likely reveal a strong negative potential (red) around the nitrogen atom of the amino group due to its lone pair of electrons. The highly electronegative fluorine atoms of the heptafluoropropyl group would also create regions of negative potential. Conversely, the hydrogen atoms of the amino group would be characterized by positive potential (blue), making them potential hydrogen bond donors.
DFT calculations are highly effective at predicting spectroscopic data, which serves as a powerful method for structure verification when compared with experimental results. nih.govnih.gov
Infrared (IR) Spectroscopy : DFT can calculate the vibrational frequencies of a molecule. mdpi.com These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing the computed IR spectrum with an experimental one, each absorption band can be assigned to a specific vibrational mode, confirming the molecule's functional groups and structure. derpharmachemica.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for calculating NMR chemical shifts (¹H and ¹³C). nih.govnih.gov The calculations provide theoretical chemical shifts for each nucleus in the molecule. A strong correlation between the calculated and experimental shifts provides powerful evidence for the proposed molecular structure. researchgate.net
Table 3: Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Aniline Note: This table illustrates the typical agreement between calculated and experimental data. Specific values for the target molecule would require a dedicated study.
| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) |
| C1 (C-N) | 145.2 | 146.8 |
| C2/C6 | 115.8 | 116.3 |
| C3/C5 | 128.9 | 129.4 |
| C4 | 125.1 | 126.5 |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. derpharmachemica.com The Hartree-Fock (HF) method is a foundational ab initio approach, although it does not fully account for electron correlation, which can be a limitation.
The accuracy of any ab initio or DFT calculation is critically dependent on the basis set chosen. A basis set is a set of mathematical functions used to build the molecular orbitals.
Pople-style basis sets : These are commonly used, with notations like 6-31G* or 6-311++G(d,p). derpharmachemica.comresearchgate.net
The numbers (6, 31, 311) describe how many primitive Gaussian functions are combined to form the core and valence atomic orbitals.
Symbols like * or (d,p) indicate the addition of polarization functions , which allow for more flexibility in the shape of the orbitals and are crucial for describing chemical bonds accurately.
The + or ++ symbols indicate the addition of diffuse functions , which are important for describing anions or systems with lone pairs of electrons. researchgate.net
Selecting a basis set involves a trade-off between accuracy and computational cost. Larger, more flexible basis sets (e.g., 6-311++G(d,p)) generally yield more accurate results but require significantly more computational resources than smaller basis sets (e.g., 6-31G*). derpharmachemica.com The choice of method and basis set must be tailored to the specific properties being investigated to ensure reliable and accurate theoretical predictions.
Density Functional Theory (DFT) Studies[8],[5],[10],
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. nih.gov In the context of this compound, MD simulations can elucidate how the molecule behaves in different environments, such as in solution or within a biological system. These simulations track the movements of atoms over time, governed by a force field that describes the potential energy of the system.
In a broader context, MD simulations of similar amine-functionalized aromatic compounds have been used to study their folding behavior and the dominant forces stabilizing their conformations. nih.gov For example, studies on amine-functionalized m-poly(phenyleneethynylene)s have shown that solvophobic interactions can be the primary drivers for adopting specific helical conformations in aqueous environments. nih.gov While this compound is a smaller molecule, the principles of intermolecular forces and conformational preferences explored in such studies are transferable.
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry offers indispensable tools for investigating the intricate details of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone. umn.edu For this compound, computational methods can be employed to elucidate reaction mechanisms, identify key intermediates and transition states, and predict reaction kinetics.
Transition State Characterization and Intrinsic Reaction Coordinate Analysis
A fundamental aspect of understanding a chemical reaction is the characterization of its transition state (TS), which is the highest energy point along the reaction pathway. mdpi.com Computational methods, such as density functional theory (DFT), can be used to locate and optimize the geometry of the transition state for a given reaction involving this compound. Frequency calculations are then performed to confirm that the optimized structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Once the transition state has been identified, Intrinsic Reaction Coordinate (IRC) analysis is a powerful technique used to map out the entire reaction pathway. mdpi.comscm.com The IRC method follows the steepest descent path from the transition state down to the reactants and products, providing a detailed picture of the geometric changes that occur throughout the reaction. scm.comiastate.edu This analysis helps to confirm that the identified transition state correctly connects the desired reactants and products and provides a mechanistic understanding of the bond-breaking and bond-forming processes. mdpi.com
Activation Energy Calculations and Reaction Pathway Determination
For complex reactions involving multiple steps, computational studies can help to determine the most favorable reaction pathway. By calculating the activation energies for all possible elementary steps, the rate-determining step can be identified, which is the step with the highest activation energy. This information is crucial for optimizing reaction conditions to improve reaction yields and selectivity. For example, in the study of the reaction of 4-methyl aniline with OH radicals, computational methods were used to investigate multiple possible reaction pathways, including addition and abstraction reactions, and to determine the dominant reaction channels under different conditions. mdpi.comdoaj.org Similar approaches could be applied to understand the reactivity of this compound in various chemical transformations.
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and materials science, aiming to understand how the chemical structure of a compound influences its biological activity or physical properties. nih.gov Computational modeling has become an integral part of SAR studies, providing a rational basis for the design of new molecules with desired properties. researchgate.net
For this compound, computational SAR studies could be employed to explore its potential applications, for instance, as a building block for pharmaceuticals or agrochemicals. Quantitative Structure-Activity Relationship (QSAR) is a computational technique that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their observed biological activity. nih.govnih.gov
In a typical QSAR study, a set of known molecules and their corresponding activities are used to build a predictive model. nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.gov Statistical methods, such as multiple linear regression or partial least squares, are then used to identify the descriptors that are most correlated with the biological activity and to generate a predictive QSAR model. nih.gov
Applications of 4 Heptafluoropropylthio Aniline in Advanced Organic Synthesis
Role as a Precursor in the Synthesis of Fluorinated Heterocyclic Compounds
Fluorinated heterocyclic compounds are of paramount importance in the life sciences and materials chemistry. 4-(Heptafluoropropylthio)aniline serves as a key starting material for the synthesis of these complex structures. The aniline (B41778) functional group provides a reactive site for a variety of cyclization reactions.
Research has demonstrated that fluoroalkyl amino reagents are instrumental in creating heterocyclic compounds that bear fluorinated substituents. nih.gov General synthetic strategies often involve the reaction of the aniline amine group with various electrophilic partners to construct the heterocyclic ring. For instance, reactions with diketones or their equivalents can lead to the formation of fluorinated quinolines or other fused systems. Similarly, condensation reactions with reagents like hydrazine (B178648) can be employed to produce fluorinated pyrazoles. nih.govresearchgate.net The presence of the heptafluoropropylthio group is crucial, as it significantly influences the lipophilicity, metabolic stability, and binding interactions of the final heterocyclic product. The synthesis of many recently approved fluorinated heterocyclic drugs relies on the strategic use of such fluorinated building blocks to achieve desired therapeutic profiles. mdpi.com
Utilization in the Construction of Advanced Aromatic Architectures
The development of novel organic materials for electronics, such as Organic Light Emitting Diodes (OLEDs) and Organic Field Effect Transistors (OFETs), requires sophisticated molecular building blocks with precisely tuned electronic properties. This compound is utilized in the construction of such advanced aromatic architectures.
The core structure of this compound can be viewed as a derivative of a triarylamine, a common electron-donating unit in materials chemistry. By incorporating this aniline derivative into larger, planarized systems, chemists can finely tune the material's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. chemrxiv.org For example, the synthesis of thienopyrrolocarbazoles, which are valuable building blocks for functional organic materials, can be modified by incorporating sulfur and fluorinated groups to adjust the electronic properties of the parent scaffold. chemrxiv.org Furthermore, this aniline derivative can be copolymerized with other aromatic monomers, such as thiophene (B33073) or carbazole (B46965) derivatives, through methods like the Suzuki-Miyaura cross-coupling reaction. researchgate.netresearchgate.net This approach yields copolymers with tailored conjugation lengths, band gaps, and solubility, making them suitable for a range of optoelectronic applications. researchgate.netresearchgate.netresearchgate.net
Development of Polymeric Materials from Aniline Derivatives
Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers, with polyaniline (PANI) being the most famous example. nih.gov These materials are prized for their unique combination of redox activity, electrical conductivity, and environmental stability. The functionalization of the aniline monomer allows for the creation of polymers with modified properties. By using this compound as a monomer, novel polymeric materials with enhanced thermal stability and chemical resistance, conferred by the fluorinated substituent, can be developed. nih.govresearchgate.netrsc.org
The synthesis of poly(this compound) can be achieved through chemical oxidative polymerization, a common method for preparing polyaniline derivatives. nih.gov In a typical procedure, the this compound monomer is dissolved in an acidic aqueous solution. An oxidizing agent, such as ammonium (B1175870) persulfate, is then added dropwise to initiate the polymerization. The reaction proceeds over several hours, resulting in the formation of the polymer, which precipitates from the solution and can be collected by filtration. nih.gov
The resulting polymer, poly(this compound), is then subjected to a series of characterization techniques to confirm its structure, morphology, and properties.
| Characterization Technique | Purpose | Expected Findings |
|---|---|---|
| Fourier-Transform Infrared Spectroscopy (FT-IR) | To identify functional groups and confirm the polymeric structure. | Appearance of characteristic bands for C-N, C=C stretching of quinoid and benzenoid rings, and disappearance of N-H stretching bands from the monomer, confirming polymerization. Strong C-F stretching bands would also be prominent. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure of the polymer repeat unit. | 1H and 13C NMR spectra would show broad signals characteristic of a polymeric structure, confirming the connectivity of the monomer units. 19F NMR would confirm the integrity of the heptafluoropropylthio group. researchgate.netnih.gov |
| UV-Visible Spectroscopy (UV-Vis) | To study the electronic transitions and determine the polymer's conjugation state. | The spectrum would likely show absorption bands corresponding to the π-π* transition of the benzenoid rings and the exciton (B1674681) transition of the quinoid rings, indicating the formation of a conjugated polymer system. nih.gov |
| Scanning Electron Microscopy (SEM) | To observe the surface morphology of the synthesized polymer. | SEM images could reveal various morphologies, such as granular, fibrous, or hierarchical structures, depending on the specific polymerization conditions. nih.govresearchgate.net |
Applications as a Building Block for Functional Materials Research
The unique trifecta of functionalities—an aromatic amine, a thioether, and a perfluoroalkyl chain—makes this compound a highly effective building block for a diverse range of functional materials. chemrxiv.org Its derivatives can be designed for applications that require controlled release, specific molecular recognition, or tailored electronic properties. For example, related aniline structures have been used to create complex oligomers with self-eliminating properties for potential therapeutic applications. nih.gov
Aniline derivatives are frequently employed in the fabrication of chemical sensors due to their environmental sensitivity and electrical properties. nih.gov The incorporation of fluorinated groups can significantly enhance the selectivity and sensitivity of these sensors. A notable example is the use of a related compound, 4-(hexafluoro-2-hydroxy isopropyl)aniline, to functionalize single-walled carbon nanotubes (SWCNTs). researchgate.net The resulting sensor showed a greatly enhanced response to a nerve agent simulant, which was attributed to the strong hydrogen-bonding interactions between the fluorinated alcohol group and the target analyte. researchgate.net
Following this principle, this compound is a promising candidate for developing new sensor materials. The electron-withdrawing nature of the heptafluoropropylthio group can modulate the electronic properties of the aniline ring, making it sensitive to electron-donating or electron-withdrawing analytes. Polymers or molecular layers of this compound could be used to detect various chemicals, such as ammonia, where the interaction with the analyte would cause a measurable change in the material's conductivity or optical properties. nih.govresearchgate.netnih.gov
Beyond its use in heterocycles and polymers, this compound is a valuable precursor for a wide range of advanced fluorinated organic compounds. The heptafluoropropylthio moiety (-S-C3F7) is a significant pharmacophore that can increase the metabolic stability and membrane permeability of a drug molecule. By using this aniline as a starting point, this desirable group can be readily introduced into various molecular scaffolds through well-established aniline chemistry, such as diazotization followed by Sandmeyer-type reactions or palladium-catalyzed cross-coupling reactions. This makes the compound a key intermediate in synthetic pathways targeting complex fluorinated molecules for pharmaceutical and agrochemical research. mdpi.com
Q & A
Q. How can density functional theory (DFT) models predict the electronic effects of the heptafluoropropylthio group on catalytic applications?
- Answer : DFT calculations (e.g., B3LYP/6-311++G**) can map frontier molecular orbitals to assess electron density distribution. The group’s inductive effect lowers the HOMO energy, making the aniline moiety less nucleophilic. This predicts regioselectivity in electrophilic substitutions (e.g., nitration at the para position) .
Q. What mechanistic insights explain conflicting yields in palladium-catalyzed reactions involving this compound?
- Answer : Competing pathways may arise from ligand dissociation or oxidative addition barriers. Kinetic studies (e.g., Eyring plots) and in situ NMR monitoring can identify rate-limiting steps. Use of bulky ligands (e.g., XPhos) or additives (e.g., LiOtBu) often suppresses side reactions .
Q. How should researchers resolve discrepancies in crystallographic data for derivatives of this compound?
- Answer : Validate structures using SHELXL refinement (e.g., R-factor < 5%). Cross-check with Hirshfeld surface analysis to confirm hydrogen bonding and packing motifs. If twinning occurs, employ TWINLAW in SHELXTL to model disorder .
Q. What strategies mitigate steric hindrance during functionalization of this compound in polymer synthesis?
Q. How can decomposition pathways of this compound under ambient conditions be systematically analyzed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
